molecular formula C10H6Cl2N2 B1628773 2-Chloro-6-(4-chlorophenyl)pyrazine CAS No. 637353-09-4

2-Chloro-6-(4-chlorophenyl)pyrazine

Cat. No. B1628773
CAS RN: 637353-09-4
M. Wt: 225.07 g/mol
InChI Key: IXNZYIPBGXYXFS-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-chlorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.07 g/mol . The IUPAC name for this compound is 2-chloro-6-(4-chlorophenyl)pyrazine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(4-chlorophenyl)pyrazine” includes two chlorine atoms, two nitrogen atoms, and a benzene ring . The InChI string representation of the molecule is InChI=1S/C10H6Cl2N2/c11-8-3-1-7 (2-4-8)9-5-13-6-10 (12)14-9/h1-6H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-(4-chlorophenyl)pyrazine” include a molecular weight of 225.07 g/mol, an exact mass of 223.9908036 g/mol, and a monoisotopic mass of 223.9908036 g/mol . The compound has a topological polar surface area of 25.8 Ų and a complexity of 181 .

Scientific Research Applications

Antimicrobial Activity

Pyrazine derivatives, including compounds similar to 2-Chloro-6-(4-chlorophenyl)pyrazine, have been studied for their antimicrobial properties. They have shown potential in inhibiting bacterial, fungal, and viral activities. For instance, certain pyrrolopyrazine derivatives exhibited notable antibacterial and antifungal effects .

Antifungal Applications

Specifically, some chloro-substituted pyrazine carboxamides have demonstrated significant antifungal effects against strains like Trichophyton mentagrophytes . This suggests that 2-Chloro-6-(4-chlorophenyl)pyrazine could potentially be explored for similar antifungal applications.

Herbicidal Activity

Pyrazine derivatives have also been evaluated for their herbicidal activity. Compounds like tetramethyl pyrazine have been reported to possess properties that could be beneficial in developing new herbicides . This opens up another avenue of application for 2-Chloro-6-(4-chlorophenyl)pyrazine in agricultural research.

Traditional Medicine

In traditional Chinese medicine, some pyrazine derivatives are components of herbs used for their health benefits. For example, ligustrazine is known to scavenge superoxide anion and decrease nitric oxide production in human cells . The antioxidant and anti-inflammatory properties of such compounds could be relevant to the applications of 2-Chloro-6-(4-chlorophenyl)pyrazine in pharmacological research.

Kinase Inhibition

Research has indicated that certain 5H-pyrrolopyrazine derivatives show activity in kinase inhibition . Kinase inhibitors are important in the treatment of diseases like cancer, suggesting a potential research application for 2-Chloro-6-(4-chlorophenyl)pyrazine in oncology.

Photosynthesis Research

Some pyrazine derivatives have been shown to affect photosynthetic electron transport inhibition (PET inhibition) in plants . This implies that 2-Chloro-6-(4-chlorophenyl)pyrazine could be used in photosynthesis research, particularly in studying the mechanisms of PET inhibition.

Future Directions

While specific future directions for “2-Chloro-6-(4-chlorophenyl)pyrazine” are not mentioned in the literature, the study and development of pyrazine derivatives for their potential pharmacological activities is a promising area of research .

properties

IUPAC Name

2-chloro-6-(4-chlorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNZYIPBGXYXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613382
Record name 2-Chloro-6-(4-chlorophenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-chlorophenyl)pyrazine

CAS RN

637353-09-4
Record name 2-Chloro-6-(4-chlorophenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2,6-dichloropyrazine (3 g, 20 mmol), sodium carbonate (5.5 g, 52 mmol) and 4-chlorophenylboronic acid (3.79 g, 3.36 mmol) in dimethoxyethane (140 mL) and water (70 mL) under nitrogen was added tetrakis(triphenylphosphine) palladium (0) (0.46 g). The resulting mixture was heated at reflux for 18 h under nitrogen. The reaction mixture was allowed to cool to room temperature and diluted with water (150 mL) and extracted with dichloromethane (2×200 mL). The organic solution was passed through a hydrophobic frit and the solvents removed in vacuo. Purification by Biotage™ (Si, 90 g) 9:1 cyclohexane:EtOAc afforded the title compound as a white solid (2.33 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.46 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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